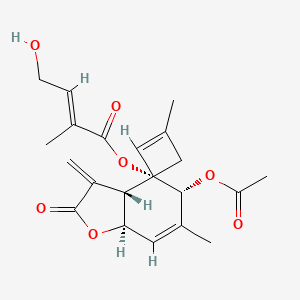

3-Epichromolaenide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H28O7 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C22H28O7/c1-12-6-7-17(27-16(5)24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-23/h6,8,11,17-20,23H,4,7,9-10H2,1-3,5H3/b12-6-,13-8+,14-11-/t17-,18+,19+,20+/m0/s1 |

InChI Key |

FOCCASNSHDSZLN-QOAJCZEJSA-N |

Isomeric SMILES |

C/C/1=C/C[C@@H](/C(=C\[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2)/C)OC(=O)C |

Canonical SMILES |

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of 3-Epichromolaenide: A Proposed Pathway

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epichromolaenide (B593243) is a complex sesquiterpenoid natural product isolated from plants of the Chromolaena genus. As a member of the sesquiterpene lactone (STL) class, it is presumed to be derived from the ubiquitous C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). While the complete biosynthetic pathway of this compound has not been fully elucidated experimentally, a comprehensive pathway can be proposed based on the well-characterized biosynthesis of related STLs in the Asteraceae family. This guide details the proposed enzymatic steps, from core isoprenoid building blocks to the final intricate structure of this compound. It includes summaries of quantitative data for key enzyme families, detailed experimental protocols for pathway characterization, and visualizations of the proposed metabolic route and experimental workflows.

Introduction to Sesquiterpene Lactone Biosynthesis

Sesquiterpene lactones (STLs) are a diverse group of over 5,000 natural products, predominantly found in the Asteraceae family.[] They are characterized by a C15 backbone, which is typically modified by a lactone ring and various other functionalizations. The biosynthesis of STLs is a modular process, beginning with the cyclization of FPP by a terpene synthase, followed by a series of oxidative modifications catalyzed primarily by cytochrome P450 monooxygenases (CYPs).[] These modifications are responsible for the vast structural diversity and wide range of biological activities associated with this compound class.

The Proposed Biosynthetic Pathway of this compound

The formation of this compound is proposed to proceed through three main stages:

-

Stage 1: Formation of the Germacrene A Scaffold. The linear C15 precursor, farnesyl pyrophosphate (FPP), is cyclized to form the central intermediate, (+)-germacrene A.

-

Stage 2: Core Oxidations and Lactonization. The germacrene A skeleton undergoes a series of oxidative modifications to produce germacrene A acid (GAA), which is then hydroxylated and spontaneously cyclizes to form a germacranolide lactone core, such as costunolide.

-

Stage 3: Tailoring and Stereochemical Determination. The germacranolide core is further functionalized by additional hydroxylations and acylations to yield the final this compound structure. A key step in this stage is the stereospecific hydroxylation at the C3 position, which defines the "epi" configuration.

The chemical structure of this compound is (9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate.[]

Signaling Pathway Diagram

Caption: Proposed biosynthetic pathway for this compound from FPP.

Key Enzymes and Quantitative Data

The biosynthesis of STLs relies on several key enzyme families. While data specific to Chromolaena enzymes is sparse, well-characterized orthologs provide valuable quantitative insights.

| Enzyme Class | Example Enzyme | Source Organism | Substrate | Kₘ (µM) | Vₘₐₓ | Optimal pH | Reference |

| Terpene Synthase | (+)-Germacrene A Synthase | Cichorium intybus (Chicory) | FPP | 6.6 | 8.1 x 10³ nmol h⁻¹ mg⁻¹ | ~6.7 | [2] |

| Cytochrome P450 | Germacrene A Oxidase (GAO) | Lactuca sativa (Lettuce) | (+)-Germacrene A | N/A | N/A | N/A | [3] |

| Cytochrome P450 | Costunolide Synthase (COS) | Cynara cardunculus (Artichoke) | Germacrene A Acid | N/A | N/A | N/A |

N/A: Data not available in the cited literature.

Experimental Protocols

Elucidating the biosynthetic pathway of a natural product like this compound involves a combination of gene discovery, heterologous expression, and in vitro enzyme assays.

Protocol 1: Heterologous Expression in Nicotiana benthamiana

This in planta method is used to verify the function of candidate biosynthetic genes (e.g., P450s) by transiently expressing them and analyzing the resulting metabolites.

Methodology:

-

Vector Construction: Candidate genes (e.g., a putative hydroxylase from Chromolaena) are cloned into an Agrobacterium tumefaciens binary expression vector.

-

Agroinfiltration: Cultures of A. tumefaciens carrying the expression constructs (and often, constructs for upstream enzymes like GAS and GAO to provide substrate) are infiltrated into the leaves of 4-6 week old N. benthamiana plants.

-

Incubation: Plants are incubated for 5-7 days under controlled growth conditions to allow for gene expression and metabolite production.

-

Metabolite Extraction: Infiltrated leaf tissue is harvested, flash-frozen, and ground. Metabolites are extracted using an organic solvent (e.g., ethyl acetate (B1210297) or methanol).

-

Analysis: The extract is concentrated and analyzed by LC-MS or GC-MS to identify novel products formed by the candidate enzyme.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Epichromolaenide and Related Sesquiterpene Lactones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to the structural elucidation of 3-Epichromolaenide, a sesquiterpene lactone. Due to the limited availability of published spectroscopic data for this compound itself, this document presents a detailed analysis of a closely related and well-characterized germacranolide, providing a representative framework for the spectroscopic characterization of this class of compounds.

Introduction to this compound and its Analogs

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. These compounds are predominantly found in plants of the Asteraceae family, including the genera Chromolaena and Eupatorium. The structural characterization of these complex molecules relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for a representative germacranolide, isolated from Eupatorium heterophyllum. This data is presented to exemplify the typical chemical shifts and coupling constants observed for this class of compounds.

Table 1: ¹H NMR Spectroscopic Data of a Representative Germacranolide (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 5.15 | d | 9.8 |

| 2 | 2.54 | m | |

| 3 | 2.20 | m | |

| 5 | 5.01 | d | 9.5 |

| 6 | 4.05 | t | 9.5 |

| 7 | 2.80 | m | |

| 8 | 5.50 | dd | 9.5, 4.5 |

| 9α | 2.10 | m | |

| 9β | 1.90 | m | |

| 13a | 6.25 | d | 3.5 |

| 13b | 5.60 | d | 3.0 |

| 14 | 1.75 | s | |

| 15 | 1.80 | s | |

| OAc | 2.15 | s |

Table 2: ¹³C NMR Spectroscopic Data of a Representative Germacranolide (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 134.5 |

| 2 | 38.2 |

| 3 | 26.5 |

| 4 | 140.1 |

| 5 | 125.8 |

| 6 | 82.5 |

| 7 | 50.1 |

| 8 | 75.3 |

| 9 | 36.8 |

| 10 | 148.2 |

| 11 | 138.9 |

| 12 | 170.1 |

| 13 | 121.5 |

| 14 | 16.5 |

| 15 | 20.8 |

| OAc (C=O) | 170.5 |

| OAc (CH₃) | 21.3 |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | m/z [M+H]⁺ | Calculated Mass | Molecular Formula |

| Representative Germacranolide | 349.1645 | 349.1647 | C₁₉H₂₄O₆ |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation and structural elucidation of sesquiterpene lactones like this compound.

3.1. Extraction and Isolation

-

Plant Material: Dried and powdered aerial parts of the source plant (e.g., Chromolaena glaberrima or Eupatorium heterophyllum).

-

Extraction: The plant material is typically extracted with a solvent of medium polarity, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol, at room temperature.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The fractions enriched with sesquiterpene lactones are further purified using a combination of chromatographic techniques, including:

-

Column Chromatography: Often on silica (B1680970) gel, using a gradient of solvents (e.g., n-hexane-ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Typically on a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water.

-

3.2. NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: 1-5 mg of the purified compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the number and types of protons and carbons in the molecule.

-

2D NMR: A suite of 2D NMR experiments is crucial for structural elucidation:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

-

3.3. Mass Spectrometry

-

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol) is infused into the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode to determine the accurate mass of the molecular ion. This allows for the determination of the molecular formula.

-

Tandem MS (MS/MS): Fragmentation of the molecular ion is performed to obtain structural information about the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

Caption: General workflow for the isolation and structural elucidation of this compound and related natural products.

This guide provides a foundational understanding of the spectroscopic techniques and methodologies essential for the characterization of this compound and other sesquiterpene lactones. The provided data and protocols serve as a practical reference for researchers in the field of natural product chemistry and drug discovery.

3-Epichromolaenide: A Technical Overview of its Natural Source and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a naturally occurring sesquiterpene lactone that has been isolated from flowering plants. As a member of the germacranolide subclass of sesquiterpenoids, it is characterized by a ten-membered carbocyclic ring. This technical guide provides a comprehensive overview of the natural source, available data on its abundance, and relevant experimental protocols for the isolation and analysis of this compound and related compounds. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

The primary documented natural source of this compound is the plant species Chromolaena glaberrima. This plant belongs to the Asteraceae family, which is renowned for its rich diversity of secondary metabolites, including a wide array of sesquiterpene lactones. While other species within the genus Chromolaena, such as the widespread Chromolaena odorata, have been extensively studied for their phytochemical composition, the presence of this compound appears to be specific to C. glaberrima based on current scientific literature.

Abundance and Quantitative Data

A thorough review of existing scientific literature reveals a notable gap in quantitative data regarding the abundance of this compound in its natural source. Specific yield percentages or concentration measurements (e.g., mg/g of dried plant material) from the extraction and isolation of this compound from Chromolaena glaberrima have not been reported in available publications.

For the purpose of providing a comparative context, the table below summarizes general yield information for total extracts from a related species, Chromolaena odorata. It is crucial to note that these values represent the total extractive yield and not the specific abundance of this compound.

| Plant Part | Solvent System | Extraction Method | Total Extract Yield (%) | Reference |

| Leaves | Hot Water | Not Specified | 27.96 | [1] |

| Leaves | Methanol (B129727) | Not Specified | 26.56 | [1] |

| Leaves | Ethanol | Not Specified | 26.33 | [1] |

| Leaves | Cold Water | Not Specified | 24.96 | [1] |

| Leaves | Petroleum Ether | Not Specified | 5.54 | [1] |

| Stem | Hot Water | Not Specified | 18.53 | |

| Stem | Methanol | Not Specified | 15.06 | |

| Stem | Cold Water | Not Specified | 13.46 | |

| Stem | Ethanol | Not Specified | 12.40 | |

| Stem | Petroleum Ether | Not Specified | 0.79 |

Note: This data is for Chromolaena odorata and is provided for illustrative purposes only. Specific quantitative data for this compound from Chromolaena glaberrima is not currently available in the reviewed literature.

Experimental Protocols

While a specific, detailed experimental protocol for the isolation and quantification of this compound from Chromolaena glaberrima is not available, this section outlines a generalized methodology based on standard practices for the extraction and analysis of sesquiterpene lactones from plant materials.

General Extraction and Isolation Workflow

The isolation of sesquiterpene lactones from plant material typically involves a multi-step process of extraction and chromatographic separation.

Caption: Generalized workflow for the extraction and isolation of this compound.

Methodologies for Key Experiments

1. Plant Material Collection and Preparation:

-

Aerial parts of Chromolaena glaberrima are collected and authenticated by a plant taxonomist.

-

The plant material is air-dried in the shade to preserve the chemical integrity of the constituents.

-

The dried material is ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus or maceration with a solvent of medium polarity, such as methanol or ethanol, at room temperature.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

-

Sesquiterpene lactones, being moderately polar, are typically enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

-

The enriched fraction is subjected to column chromatography over silica (B1680970) gel.

-

The column is eluted with a gradient of solvents, commonly a mixture of hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized by spraying with a suitable reagent (e.g., ceric sulfate (B86663) in sulfuric acid followed by heating).

-

Fractions containing compounds with similar TLC profiles are pooled.

-

Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column or by recrystallization to obtain the pure compound.

5. Structure Elucidation:

-

The structure of the isolated compound is determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the carbon skeleton and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as lactones and hydroxyl groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

-

Biosynthetic Pathway

This compound, as a germacranolide sesquiterpene, is biosynthesized via the mevalonate (B85504) (MVA) pathway in the plant's cytoplasm. The general biosynthetic route leading to germacranolide sesquiterpenes is depicted below. The specific enzymatic steps that lead from a general germacranolide precursor to this compound have not been elucidated.

Caption: General biosynthetic pathway of germacranolide sesquiterpenes.

Conclusion

This compound is a sesquiterpene lactone of the germacranolide type, naturally occurring in Chromolaena glaberrima. While its chemical structure has been elucidated, there is a significant lack of published data concerning its natural abundance and detailed protocols for its isolation and quantification. The methodologies and pathways presented in this guide are based on general knowledge of sesquiterpene lactones and provide a foundational framework for researchers. Further phytochemical investigation of Chromolaena glaberrima is warranted to determine the yield and biological activity of this compound, which may unlock its potential for applications in drug development and scientific research.

References

Potential Biological Activities of 3-Epichromolaenide: A Technical Guide for Researchers

An In-depth Exploration of a Promising Sesquiterpenoid for Drug Discovery

Abstract

3-Epichromolaenide, a sesquiterpenoid isolated from Chromolaena glaberrima, belongs to a class of natural products known for their diverse and potent biological activities. While direct experimental data on this compound is currently limited in publicly available literature, its structural characteristics and origin suggest a strong potential for significant pharmacological effects. This technical guide provides a comprehensive overview of the likely biological activities of this compound based on the established bioactivities of structurally related compounds from the Chromolaena genus. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. This document outlines prospective cytotoxic, anti-inflammatory, and antimicrobial properties and provides detailed experimental protocols and conceptual signaling pathway diagrams to guide future research endeavors.

Introduction

The genus Chromolaena, a member of the Asteraceae family, is a rich source of bioactive secondary metabolites, including flavonoids, terpenoids, and notably, sesquiterpene lactones. Numerous compounds isolated from various Chromolaena species have demonstrated significant pharmacological potential, exhibiting cytotoxic, anti-inflammatory, and antimicrobial properties. This compound, a sesquiterpenoid identified from Chromolaena glaberrima, is a promising candidate for drug discovery and development due to its chemical lineage. This guide will extrapolate the potential biological activities of this compound, drawing parallels with analogous compounds from the same genus, and provide a structured framework for its systematic investigation.

Potential Biological Activities

Based on the known biological profile of compounds from the Chromolaena genus, this compound is hypothesized to possess the following activities:

-

Cytotoxic Activity: Sesquiterpene lactones are well-documented as potent cytotoxic agents against various cancer cell lines.

-

Anti-inflammatory Activity: Many natural products from Chromolaena species have shown significant anti-inflammatory effects.

-

Antimicrobial Activity: Extracts and isolated compounds from Chromolaena have been reported to inhibit the growth of a range of pathogenic bacteria and fungi.

Postulated Cytotoxic Activity

Overview

Sesquiterpene lactones isolated from the Chromolaena genus have consistently demonstrated cytotoxic effects against various cancer cell lines. It is therefore highly probable that this compound will exhibit similar properties. The proposed mechanism of action for many sesquiterpenoids involves the alkylation of biological macromolecules through their reactive functional groups, leading to the induction of apoptosis and inhibition of cell proliferation.

Proposed Experimental Protocols for Cytotoxicity Assessment

To investigate the cytotoxic potential of this compound, the following standard assays are recommended:

3.2.1. MTT Assay for Cell Viability

-

Objective: To determine the concentration-dependent effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media and conditions.

-

Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

3.2.2. Apoptosis Assay by Flow Cytometry

-

Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.

-

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

-

Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

-

Potential Signaling Pathways in Cytotoxicity

The cytotoxic activity of sesquiterpenoids is often mediated through the modulation of key signaling pathways involved in cell survival and apoptosis. A plausible pathway for this compound is the induction of oxidative stress leading to the activation of the intrinsic apoptotic pathway.

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Hypothesized Anti-inflammatory Activity

Overview

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Natural products from Chromolaena have demonstrated significant anti-inflammatory potential by inhibiting key inflammatory mediators. This compound, as a constituent of this genus, is likely to possess similar anti-inflammatory properties.

Proposed Experimental Protocols for Anti-inflammatory Assessment

4.2.1. Nitric Oxide (NO) Inhibition Assay in Macrophages

-

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

4.2.2. Measurement of Pro-inflammatory Cytokines

-

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Methodology:

-

Cell Treatment: Treat RAW 264.7 cells as described in the NO inhibition assay.

-

Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Determine the concentration-dependent inhibition of cytokine production by this compound.

-

Potential Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Presumed Antimicrobial Activity

Overview

The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Plant-derived compounds, including those from the Chromolaena genus, are a promising source of new antimicrobials. It is plausible that this compound will exhibit activity against a spectrum of bacteria and fungi.

Proposed Experimental Protocols for Antimicrobial Screening

5.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microplate containing broth.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

5.2.2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

-

Objective: To determine the lowest concentration of this compound that kills the microorganism.

-

Methodology:

-

Subculturing: After determining the MIC, take an aliquot from the wells showing no growth and plate it onto agar (B569324) plates.

-

Incubation: Incubate the agar plates.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plates.

-

Hypothetical Experimental Workflow for Antimicrobial Activity

Caption: A streamlined workflow for assessing the antimicrobial activity of this compound.

Data Presentation

All quantitative data generated from the proposed experiments should be summarized in clearly structured tables to facilitate easy comparison and interpretation.

Table 1: Hypothetical Cytotoxic Activity of this compound (IC50 in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| HeLa | Data | Data | Data |

| MCF-7 | Data | Data | Data |

| A549 | Data | Data | Data |

Table 2: Hypothetical Anti-inflammatory Activity of this compound

| Parameter | IC50 (µM) |

| NO Inhibition | Data |

| TNF-α Inhibition | Data |

| IL-6 Inhibition | Data |

Table 3: Hypothetical Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| S. aureus | Data | Data |

| E. coli | Data | Data |

| C. albicans | Data | Data |

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is not yet available, its chemical nature as a sesquiterpenoid from the genus Chromolaena strongly suggests a high potential for cytotoxic, anti-inflammatory, and antimicrobial properties. The experimental protocols and conceptual frameworks presented in this guide offer a systematic approach to unlock the therapeutic potential of this promising natural product. Future research should focus on the isolation of sufficient quantities of this compound to perform the outlined bioassays. Positive findings would warrant further investigation into its mechanisms of action, in vivo efficacy, and safety profile, paving the way for its potential development as a novel therapeutic agent.

An In-depth Technical Guide on 3-Epichromolaenide and the Potential for Derivative Synthesis and Evaluation

Introduction to 3-Epichromolaenide (B593243) and Sesquiterpene Lactones

Sesquiterpene lactones are a class of naturally occurring compounds characterized by a C15 carbon skeleton and a lactone ring. These compounds are abundant in plants of the Asteraceae family, which includes the genus Chromolaena. Many sesquiterpene lactones exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them attractive scaffolds for drug discovery. The cytotoxicity of many of these compounds is attributed to the presence of an α-methylene-γ-lactone group, which can act as a Michael acceptor, alkylating biological macromolecules such as proteins and DNA.

This compound is a sesquiterpenoid that has been isolated from Chromolaena glaberrima. While data on its specific biological activities are limited in publicly accessible literature, its structural similarity to other cytotoxic sesquiterpene lactones suggests it may possess similar properties. The development of derivatives from a natural product core like this compound is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.

The Structure of this compound and Potential for Derivatization

The chemical structure of this compound provides several reactive sites amenable to chemical modification for the creation of derivatives. Understanding these sites is key to designing a library of analogs for structure-activity relationship (SAR) studies.

Key Structural Features and Derivatization Sites:

-

Hydroxyl Groups: The presence of hydroxyl (-OH) groups allows for esterification, etherification, or oxidation to ketones. These modifications can alter the polarity and hydrogen-bonding capacity of the molecule.

-

Ester Groups: Existing ester functionalities can be hydrolyzed to the corresponding carboxylic acid and alcohol, which can then be re-esterified with different acyl groups to probe the impact of the ester substituent on activity.

-

The α,β-Unsaturated Carbonyl System: While a key pharmacophore for cytotoxicity in many sesquiterpene lactones, the double bond within a carbonyl system can be a target for addition reactions, though this may reduce or eliminate cytotoxicity.

Hypothetical Structure-Activity Relationship (SAR) Study of this compound Derivatives

To explore the potential of this compound as a lead compound, a library of derivatives would be synthesized and evaluated for a specific biological activity, such as cytotoxicity against a panel of cancer cell lines. The following table presents a hypothetical set of derivatives and potential cytotoxicity data, illustrating how SAR data is typically presented.

| Compound ID | R1 Group (Ester at C-8) | R2 Group (Modification at C-3) | IC50 (µM) on HeLa Cells (Hypothetical) |

| 1 | -COCH=C(CH3)2 | -OH | 15.2 |

| 1a | -H | -OH | > 50 |

| 1b | -COCH3 | -OH | 12.8 |

| 1c | -CO(CH2)2CH3 | -OH | 10.5 |

| 1d | -COCH=C(CH3)2 | =O | 8.7 |

| 1e | -COCH=C(CH3)2 | -OCOCH3 | 18.9 |

This table is for illustrative purposes only and does not represent real experimental data.

Experimental Protocols

The following are generalized, detailed methodologies for the key experiments that would be involved in the synthesis and evaluation of this compound derivatives.

General Procedure for the Synthesis of this compound Ester Derivatives (e.g., Compound 1e)

-

Starting Material: this compound (1.0 eq).

-

Reagents: Acetic anhydride (B1165640) (1.5 eq), Pyridine (2.0 eq), Dichloromethane (DCM) as solvent.

-

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

-

Characterization: Confirm the structure of the purified derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

Culture human cervical cancer (HeLa) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.

-

-

Assay Procedure:

-

Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO).

-

Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Visualizations of Experimental Workflows and Biological Pathways

The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow for the creation of a derivative library and a common signaling pathway affected by cytotoxic sesquiterpene lactones.

Caption: Hypothetical workflow for the synthesis and evaluation of this compound derivatives.

Caption: General signaling pathway often inhibited by cytotoxic sesquiterpene lactones.

A Comprehensive Review of Sesquiterpenoids from the Genus Chromolaena: Phytochemistry, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The genus Chromolaena, a member of the Asteraceae family, is a rich source of diverse and biologically active secondary metabolites, with sesquiterpenoids being a prominent class of compounds. These C15 terpenoids exhibit a wide array of pharmacological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive literature review of the sesquiterpenoids isolated from Chromolaena, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their study.

Chemical Diversity of Sesquiterpenoids in Chromolaena

Chromolaena species are known to produce a variety of sesquiterpenoid skeletons, primarily belonging to the germacrane, guaianolide, and eudesmanolide classes.[1][2] While a complete list of all isolated sesquiterpenoids from the entire genus is extensive and continues to grow, this guide highlights some of the key compounds and their structural types.

Table 1: Selected Sesquiterpenoids Isolated from Chromolaena Species

| Compound Name | Sesquiterpenoid Class | Plant Source | Reference(s) |

| Caryophyllene (B1175711) oxide | Caryophyllane | Chromolaena odorata | [3] |

| β-Caryophyllene | Caryophyllane | Chromolaena odorata | [3] |

| Germacrene D | Germacrane | Chromolaena odorata | [3] |

| Chromolaenide | Heliangolide | Chromolaena glaberrima | [4] |

| 4-Dehydrochromolaenide | Heliangolide | Chromolaena glaberrima | [4] |

Biological Activities and Therapeutic Potential

Sesquiterpenoids from Chromolaena have been reported to possess a range of biological activities, including anti-inflammatory, antimicrobial, and sedative effects.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

A significant body of research points to the anti-inflammatory properties of Chromolaena extracts and their isolated sesquiterpenoids. A key mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6][7] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.

Several studies have demonstrated that compounds from Chromolaena odorata can suppress the activation of NF-κB.[5][6] For instance, a chalcone (B49325) from C. odorata was shown to attenuate the production of pro-inflammatory cytokines by inhibiting the activation of IκB kinase (IKK), preventing the degradation of the inhibitor of NF-κB (IκBα), and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[5] Fatty acids from the same plant have also been identified as inhibitors of NF-κB activity.[6] While these studies focused on other compound classes, the known inhibitory effects of sesquiterpene lactones on the NF-κB pathway suggest that sesquiterpenoids from Chromolaena likely contribute significantly to the plant's overall anti-inflammatory profile.[7][8]

Figure 1: Proposed mechanism of NF-κB inhibition by Chromolaena sesquiterpenoids.

Sedative Activity

The essential oil of Chromolaena odorata has been investigated for its sedative properties. Caryophyllene oxide, a major sesquiterpenoid constituent of the oil, was identified as a key compound responsible for this activity. In vivo studies in mice demonstrated that caryophyllene oxide significantly decreased locomotor activity, indicating a sedative effect.[3]

Table 2: Sedative Activity of Caryophyllene Oxide from Chromolaena odorata

| Compound | Dose (mg/cage) | Reduction in Locomotor Activity (%) | Reference |

| Caryophyllene oxide | 0.0004 | 56 | [3] |

| Caryophyllene oxide | 0.04 | 57 | [3] |

Experimental Protocols

General Workflow for the Isolation and Purification of Sesquiterpenoids

The isolation of sesquiterpenoids from Chromolaena typically involves a multi-step process beginning with extraction and followed by various chromatographic techniques to separate and purify the compounds of interest.

Figure 2: General workflow for the isolation of sesquiterpenoids from Chromolaena.

Detailed Methodologies

Extraction: Dried and powdered plant material (e.g., leaves, stems) is typically extracted with an organic solvent such as methanol or ethanol (B145695) at room temperature.[9][10] The solvent is then removed under reduced pressure to yield a crude extract.

Fractionation: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves sequential partitioning with solvents of increasing polarity, such as hexane, dichloromethane, ethyl acetate, and butanol.[11]

Chromatographic Purification: The resulting fractions are then subjected to one or more chromatographic steps for further purification.

-

Column Chromatography: Silica gel and Sephadex LH-20 are commonly used stationary phases. Elution is typically performed with a gradient of solvents, for example, a mixture of chloroform (B151607) and acetone (B3395972) or methanol.[10]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is frequently used for the final purification of sesquiterpenoids. A gradient of methanol and water is a common mobile phase.

-

Thin-Layer Chromatography (TLC): Preparative TLC can also be employed for the isolation of small quantities of pure compounds. Bioautography on TLC plates can be used to identify fractions with antimicrobial activity.[11]

Structural Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

Conclusion and Future Directions

The genus Chromolaena is a valuable source of structurally diverse sesquiterpenoids with significant therapeutic potential, particularly in the area of anti-inflammatory drug discovery. The inhibition of the NF-κB signaling pathway appears to be a key mechanism of action for the anti-inflammatory effects of compounds from this genus.

Future research should focus on:

-

A more exhaustive phytochemical investigation of a wider range of Chromolaena species to identify novel sesquiterpenoid structures.

-

In-depth mechanistic studies to fully elucidate the molecular targets of these sesquiterpenoids and their effects on various signaling pathways.

-

Quantitative structure-activity relationship (QSAR) studies to identify the key structural features responsible for their biological activities.

-

Preclinical and clinical studies to evaluate the safety and efficacy of promising sesquiterpenoid candidates for the development of new therapeutic agents.

This comprehensive guide serves as a foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of sesquiterpenoids from the Chromolaena genus.

References

- 1. Acyl Derivatives of Eudesmanolides To Boost their Bioactivity: An Explanation of Behavior in the Cell Membrane Using a Molecular Dynamics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Decoding Guaianolide Biosynthesis: Synthetic Insights into Pseudoguaianolides and Seco-Guaianolides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential Oil from the Leaves of Chromolaena odorata, and Sesquiterpene Caryophyllene Oxide Induce Sedative Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of fatty acids isolated from Chromolaena odorata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the transcription factor NF-kappa B by sesquiterpene lactones from Podachaenium eminens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation [mdpi.com]

- 9. irejournals.com [irejournals.com]

- 10. mdpi.com [mdpi.com]

- 11. Isolation and Identification of Two Antibacterial Agents from Chromolaena odorata L. Active against Four Diarrheal Strains [scirp.org]

An In-depth Technical Guide to the Discovery and History of 3-Epichromolaenide and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biological activities of the sesquiterpene lactone chromolaenide (B1163283) and its naturally occurring epimer, 3-epichromolaenide (B593243). This document details the initial isolation and structure elucidation of these compounds from plants of the Chromolaena and Eupatorium genera, outlines their known biological activities with a focus on antimicrobial and cytotoxic properties, and presents detailed experimental protocols for their extraction and analysis. Quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research in the fields of natural product chemistry and drug discovery.

Introduction

Sesquiterpene lactones are a diverse class of natural products, predominantly found in the Asteraceae family, that exhibit a wide range of biological activities. Among these, chromolaenide and its epimers have garnered interest for their potential therapeutic applications. This guide focuses on the discovery and history of this compound and its closely related parent compound, chromolaenide.

Discovery and History

The story of this compound is intrinsically linked to the discovery of chromolaenide.

Chromolaenide , a heliangolide-type sesquiterpene lactone, was first isolated from Chromolaena glaberrima. Subsequent research has identified it in other species of the same genus, which are known for their rich composition of bioactive secondary metabolites.

This compound derivatives were later discovered, with the notable identification of 3-epi-20-hydroxy-chromolaenide , also known as eupaformosanin (B1231202) . This compound was isolated from Eupatorium formosanum. The "epi" designation at the C-3 position indicates a difference in the stereochemistry at this carbon atom compared to chromolaenide. This subtle structural variation can significantly impact the biological activity of the molecule.

Physicochemical Properties

The fundamental characteristics of chromolaenide and eupaformosanin are presented below.

| Property | Chromolaenide | 3-epi-20-hydroxy-chromolaenide (Eupaformosanin) |

| Molecular Formula | C22H28O8 | C22H28O8 |

| Molar Mass | 420.45 g/mol | 420.45 g/mol |

| Class | Sesquiterpene Lactone (Heliangolide) | Sesquiterpene Lactone (Heliangolide) |

| Natural Source | Chromolaena glaberrima | Eupatorium formosanum |

Biological Activity

Both chromolaenide and its 3-epi derivatives have been investigated for their biological activities, with studies primarily focusing on their antimicrobial and cytotoxic effects.

Antimicrobial Activity

Chromolaenide has demonstrated notable activity against Gram-positive bacteria. The presence of the α-methylene-γ-lactone moiety is crucial for this activity, as it can act as a Michael acceptor, alkylating nucleophilic residues in bacterial enzymes and proteins, thereby inhibiting their function.

| Compound | Organism | Activity |

| Chromolaenide | Staphylococcus aureus | Active |

| Chromolaenide | Escherichia coli | Inactive |

| Chromolaenide | Klebsiella pneumoniae | Inactive |

| Chromolaenide | Candida sp. | Inactive |

Cytotoxic Activity

Eupaformosanin has been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism of action, similar to other sesquiterpene lactones, likely involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways. However, specific signaling pathways for eupaformosanin have yet to be fully elucidated.

Experimental Protocols

Isolation of Chromolaenide from Chromolaena glaberrima

The following is a generalized protocol based on early isolation methods.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 3-Epichromolaenide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for extracting and purifying 3-epichromolaenide (B593243), a sesquiterpene lactone found in Chromolaena odorata. The protocols outlined below are based on established techniques for the isolation of secondary metabolites from plant sources.

Introduction

Chromolaena odorata (L.) R.M. King & H. Rob., a member of the Asteraceae family, is a plant rich in various bioactive secondary metabolites, including flavonoids, terpenoids, and phenolic compounds.[1] Among these, sesquiterpene lactones are of significant interest due to their diverse pharmacological activities, such as anti-inflammatory, antimicrobial, and cytotoxic effects. This compound is a notable sesquiterpene lactone isolated from this plant. The following protocols detail the extraction of crude mixtures from C. odorata leaves and the subsequent purification to isolate this compound.

Data Presentation: Extraction and Purification Summary

The following tables summarize quantitative data derived from typical extraction and purification procedures for sesquiterpene lactones from Chromolaena odorata.

Table 1: Comparison of Solvent Extraction Methods for Chromolaena odorata Leaves

| Extraction Solvent | Dry Plant Material (g) | Crude Extract Yield (g) | Percentage Yield (%) | Key Phytochemicals Extracted |

| 70% Ethanol (B145695) | 500 | 79.15 | 15.83 | Flavonoids, Terpenoids, Phenolic Compounds[1] |

| Methanol (B129727) | 500 | 65.00 | 13.00 | Flavonoids, Terpenoids, Phenolic Compounds |

| Ethyl Acetate (B1210297) | 500 | 30.00 | 6.00 | Terpenoids, less polar compounds |

| Hexane (B92381) | 500 | 15.00 | 3.00 | Non-polar Terpenoids, Essential Oils |

Table 2: Illustrative Purification of this compound from Ethanolic Crude Extract

| Purification Step | Starting Material (g) | Fraction/Compound | Elution Solvent System (Silica Gel Column) | Yield (mg) | Purity (%) |

| Crude Extract Fractionation | 20.0 | Fraction A | Hexane:Ethyl Acetate (9:1) | 1200 | Low |

| Fraction B | Hexane:Ethyl Acetate (7:3) | 3500 | Moderate | ||

| Fraction C (Enriched) | Hexane:Ethyl Acetate (1:1) | 2500 | Enriched | ||

| Fraction D | Ethyl Acetate | 1800 | Low | ||

| Re-chromatography of Fraction C | 2.5 | Sub-fraction C1 | Dichloromethane (B109758):Methanol (98:2) | 450 | Moderate |

| This compound | Dichloromethane:Methanol (95:5) | 150 | >95% | ||

| Sub-fraction C3 | Dichloromethane:Methanol (9:1) | 800 | Low |

Experimental Protocols

Protocol 1: Extraction of Crude Sesquiterpene Lactones from Chromolaena odorata

This protocol describes a maceration technique for the bulk extraction of secondary metabolites from dried plant material. 70% ethanol is often used for a high yield of a broad range of compounds.[1]

Materials:

-

Dried, powdered leaves of Chromolaena odorata

-

70% Ethanol (v/v)

-

Large glass container with a lid

-

Shaker or magnetic stirrer (optional)

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Freeze-dryer (optional)

Procedure:

-

Weigh 500 g of dried, powdered C. odorata leaves and place them in a large glass container.

-

Add 5 L of 70% ethanol to the container, ensuring all plant material is fully submerged.

-

Seal the container and allow it to macerate for 72 hours at room temperature. Agitate the mixture periodically using a shaker or magnetic stirrer to enhance extraction efficiency.

-

After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

For complete solvent removal, the concentrated extract can be freeze-dried.

-

Store the dried crude extract at 4°C in a desiccator until further purification.

Protocol 2: Purification of this compound using Silica (B1680970) Gel Column Chromatography

This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography. This technique separates compounds based on their polarity.

Materials:

-

Crude extract from C. odorata

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Hexane (analytical grade)

-

Ethyl Acetate (analytical grade)

-

Dichloromethane (analytical grade)

-

Methanol (analytical grade)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm and 366 nm)

-

Vanillin-sulfuric acid staining reagent

-

Glass collection tubes

-

Rotary evaporator

Procedure:

Part A: Initial Fractionation of the Crude Extract

-

Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

-

Dissolve 20 g of the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3, 1:1, and finally 100% ethyl acetate).

-

Collect fractions of a consistent volume (e.g., 50 mL) in glass tubes.

-

Monitor the separation by spotting aliquots of the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

-

Visualize the spots under a UV lamp and/or by staining with vanillin-sulfuric acid reagent followed by gentle heating.

-

Combine fractions with similar TLC profiles. The fractions containing sesquiterpene lactones typically elute in the mid-polarity range.

Part B: Final Purification of this compound

-

Take the enriched fraction containing the target compound (e.g., Fraction C from Table 2) and concentrate it using a rotary evaporator.

-

Pack a new, smaller silica gel column.

-

Load the concentrated fraction onto the column as described in Part A, steps 2 and 3.

-

Elute the column with a shallower gradient of a different solvent system, such as dichloromethane and methanol (e.g., starting with 100% dichloromethane and gradually increasing the methanol concentration to 1%, 2%, 5%, etc.).

-

Collect smaller fractions (e.g., 10-20 mL) and monitor by TLC as before.

-

Combine the pure fractions containing this compound, as determined by TLC (ideally showing a single spot).

-

Evaporate the solvent from the pure fractions to yield the isolated this compound.

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Visualizations

Caption: Workflow for the extraction of crude secondary metabolites.

References

Application Notes & Protocols for the HPLC Analysis of 3-Epichromolaenide

Introduction

3-Epichromolaenide is a sesquiterpenoid lactone isolated from plants of the Chromolaena genus, such as Chromolaena glaberrima.[] As research into the pharmacological properties of natural compounds continues to expand, the development of robust analytical methods for the quantification of such molecules is critical for drug discovery and development processes. High-Performance Liquid Chromatography (HPLC) offers a sensitive and reliable method for the analysis of this compound in various matrices, including plant extracts and biological samples. These application notes provide a comprehensive protocol for the determination of this compound using a reversed-phase HPLC-UV method.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and water. Detection is performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. Quantification is based on the peak area of the analyte compared to a standard calibration curve.

Experimental Protocols

1. Sample Preparation

-

Plant Material:

-

Dry the plant material (e.g., leaves of Chromolaena glaberrima) at 40°C to a constant weight.

-

Grind the dried material into a fine powder.

-

Extract a known amount of the powdered material (e.g., 1 g) with a suitable solvent such as methanol (B129727) or ethyl acetate (B1210297) using sonication or maceration.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Reconstitute the dried extract in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Biological Matrices (e.g., Plasma, Urine):

-

Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering substances.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter prior to analysis.

-

2. HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is suitable for this analysis.

| Parameter | Recommended Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 20 µL |

| UV Detection | To be determined by UV scan (typically 200-400 nm) |

| Run Time | Approximately 20 minutes |

3. Preparation of Standard Solutions and Calibration Curve

-

Prepare a stock solution of this compound standard in the mobile phase at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject each standard solution in triplicate and record the peak area.

-

Construct a calibration curve by plotting the mean peak area against the concentration of the standard.

-

Determine the linearity of the method by calculating the correlation coefficient (R²) of the calibration curve.

Data Presentation

Table 1: Quantitative Data for the HPLC Method

| Parameter | Result |

| Retention Time (min) | To be determined |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | To be determined |

| Limit of Quantification (LOQ) (µg/mL) | To be determined |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

Method Validation

For use in regulated environments, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

References

Application Notes and Protocols for the Mass Spectrometry (MS) Fragmentation of 3-Epichromolaenide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. As with many complex natural molecules, understanding its structure and fragmentation behavior under mass spectrometry (MS) is crucial for its identification, characterization, and analysis in various matrices. These application notes provide a detailed overview of the predicted mass spectrometry fragmentation of this compound and offer standardized protocols for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Molecular Structure:

This compound has the molecular formula C₂₂H₂₈O₇ and a molecular weight of 404.45 g/mol . Its structure, belonging to the germacranolide class of sesquiterpene lactones, features a central ten-membered ring and several functional groups, including ester side chains, which are key to its fragmentation pattern.

Predicted Mass Spectrometry Fragmentation of this compound

Disclaimer: The following fragmentation pathway and data are predicted based on the known fragmentation behavior of similar sesquiterpene lactones, particularly hirsutinolide-type and goyazensolide-type compounds.[1] Actual fragmentation may vary depending on the specific instrumentation and experimental conditions.

The primary ionization of this compound in electrospray ionization (ESI) is expected to form the protonated molecule [M+H]⁺. The subsequent fragmentation in MS/MS is predicted to proceed through the sequential loss of its side chains. The initial and most significant loss is anticipated to be the cleavage of the ester group at the C-8 position, followed by the loss of the substituent at the C-3 position. Further fragmentation may involve losses of water (H₂O) and carbon monoxide (CO) from the core structure.

Predicted Fragmentation Pathway

Caption: Predicted MS/MS fragmentation pathway of protonated this compound.

Quantitative Data

The following table summarizes the predicted key fragment ions and their hypothetical relative abundances for this compound.

| Ion Description | Predicted m/z | Hypothetical Relative Abundance (%) |

| Protonated Molecule [M+H]⁺ | 405.18 | 100 |

| Loss of C-8 Side Chain | 305.14 | 85 |

| Loss of C-8 and C-3 Side Chains | 205.09 | 60 |

| Loss of Side Chains and Water | 187.08 | 45 |

| Loss of Side Chains and Carbon Monoxide | 177.08 | 30 |

Experimental Protocols

The following are generalized protocols for the analysis of this compound. Researchers should optimize these methods for their specific instrumentation and analytical needs.

Sample Preparation

-

Extraction: Extract this compound from the sample matrix (e.g., plant material, biological fluid) using a suitable organic solvent such as methanol, ethanol, or acetonitrile.

-

Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

-

Final Preparation: Evaporate the solvent and reconstitute the residue in a solvent compatible with the chromatographic system (e.g., acetonitrile/water mixture for LC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This method is suitable for the sensitive detection and quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Triple Quadrupole or Orbitrap).

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a low percentage of B, and gradually increase to elute the analyte. A typical gradient might be:

-

0-1 min: 5% B

-

1-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow Rates: Optimize for the specific instrument.

-

MS/MS Analysis: Use Selected Reaction Monitoring (SRM) or Product Ion Scan mode. For SRM, monitor the transition from the precursor ion (m/z 405.18) to the most abundant fragment ion (e.g., m/z 305.14).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS can be used for the analysis of this compound, particularly if derivatization is employed to increase its volatility.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Derivatization (Recommended):

-

Silylation (e.g., using BSTFA) can improve the volatility and thermal stability of the analyte.

Chromatographic Conditions:

-

Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

Injection Mode: Splitless.

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-500.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

Caption: General workflow for the analysis of this compound.

Conclusion

These application notes provide a foundational guide for the mass spectrometric analysis of this compound. While a definitive fragmentation spectrum is not publicly available, the predicted pathway and provided protocols offer a strong starting point for researchers. The detailed methodologies for both LC-MS/MS and GC-MS can be adapted to facilitate the identification and quantification of this and other related sesquiterpene lactones in various research and development settings. It is recommended that users of this guide validate these methods for their specific applications and instrumentation.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assays for 3-Epichromolaenide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of 3-Epichromolaenide, a natural compound of interest for its potential therapeutic properties. The following sections detail the methodologies for key cytotoxicity assays, present a structured format for data reporting, and visualize experimental workflows and potential signaling pathways.

Introduction to Cytotoxicity Assays

In vitro cytotoxicity assays are essential tools in drug discovery and toxicology to screen for the potential of a compound to cause cell death.[1] These assays measure various cellular parameters to determine cell viability and the mechanisms of cell death. Commonly employed methods include assessing metabolic activity (MTT assay), cell membrane integrity (LDH assay), and the activation of apoptotic pathways (caspase activity assays).[2][3]

Data Presentation: Quantifying the Cytotoxic Effects of this compound

Quantitative data from cytotoxicity assays are typically summarized to determine the concentration of a compound that inhibits a biological process by 50% (IC50). This value is a standard measure of a compound's potency. The following table provides a template for presenting such data for this compound against various cancer cell lines.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Notes |

| MCF-7 (Breast Cancer) | MTT | 48 | Data | Measures metabolic activity. |

| DU-145 (Prostate Cancer) | MTT | 48 | Data | Measures metabolic activity.[4] |

| UACC-375 (Melanoma) | MTT | 48 | Data | Measures metabolic activity.[4] |

| MDA-MB-468 (Breast Cancer) | LDH | 24 | Data | Measures membrane integrity.[5] |

| PC-3 (Prostate Cancer) | LDH | 24 | Data | Measures membrane integrity.[6] |

| AT-3 (Breast Cancer) | Caspase-3/7 | 24 | Data | Measures apoptosis induction.[7] |

| E0771 (Breast Cancer) | Caspase-3/7 | 24 | Data | Measures apoptosis induction.[7] |

Note: "Data" indicates where experimentally determined values would be placed. The selection of cell lines should be relevant to the intended therapeutic target.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines a typical workflow for evaluating the in vitro cytotoxicity of a test compound like this compound.

Caption: Experimental workflow for assessing the in vitro cytotoxicity of a compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium and incubate overnight.[9]

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[9][12]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C.[9]

-

Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.[13] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add the reaction mixture to each well containing the supernatant.[14]

-

Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12] Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[14]

-

Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]

-

Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and caspase-7, key effector caspases in the apoptotic pathway.[15][16] Their activation is a hallmark of apoptosis.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate for luminescent or fluorescent assays.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 6 to 24 hours).

-

Reagent Addition: Equilibrate the plate and the caspase-3/7 assay reagent to room temperature. Add the caspase-3/7 reagent to each well in a 1:1 ratio with the cell culture medium.[16]

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours, protected from light.

-

Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal is proportional to the amount of caspase-3/7 activity.[17][18]

-

Data Analysis: Normalize the data to a vehicle-treated control to determine the fold-increase in caspase-3/7 activity.

Potential Signaling Pathway for this compound-Induced Apoptosis

Should this compound be found to induce apoptosis, one of the key mechanisms to investigate is the intrinsic or mitochondrial pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade.

Caption: A potential intrinsic apoptosis signaling pathway induced by a cytotoxic compound.

References

- 1. An evaluation of three in vitro cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory effect of selenomethionine on the growth of three selected human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. H3K27me3 conditions chemotolerance in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]